5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(3,4-dimethylphenyl)furan-2-carboxamide
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Overview
Description
5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(3,4-dimethylphenyl)furan-2-carboxamide is a complex organic compound that features a pyrazole ring, a furan ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(3,4-dimethylphenyl)furan-2-carboxamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the formation of the pyrazole ring, followed by the introduction of the furan ring and the carboxamide group. Common reagents used in these reactions include chlorinating agents, methylating agents, and coupling reagents. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing cost-effective processes. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(3,4-dimethylphenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or demethylated products.
Scientific Research Applications
5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(3,4-dimethylphenyl)furan-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: The compound could be explored as a lead compound for drug development, targeting specific diseases or conditions.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical structure
Mechanism of Action
The mechanism of action of 5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(3,4-dimethylphenyl)furan-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets, modulating their activity, and influencing cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-((2S,5S, 8R)-2,8-dimethyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenyl-1H-indole-2-carboxamide
- N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1,4-dihydropyridine-3,5-dicarboxamide
Uniqueness
5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(3,4-dimethylphenyl)furan-2-carboxamide is unique due to its specific combination of functional groups and ring structuresCompared to similar compounds, it may exhibit different reactivity, biological activity, and physical properties, making it a valuable compound for various research and industrial purposes .
Properties
Molecular Formula |
C19H20ClN3O2 |
---|---|
Molecular Weight |
357.8 g/mol |
IUPAC Name |
5-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]-N-(3,4-dimethylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C19H20ClN3O2/c1-11-5-6-15(9-12(11)2)21-19(24)17-8-7-16(25-17)10-23-14(4)18(20)13(3)22-23/h5-9H,10H2,1-4H3,(H,21,24) |
InChI Key |
RDARFFHTWNYVGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(O2)CN3C(=C(C(=N3)C)Cl)C)C |
Origin of Product |
United States |
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